molecular formula C7H13NO3 B1252957 Methyl 4-hydroxypiperidine-3-carboxylate CAS No. 959958-24-8

Methyl 4-hydroxypiperidine-3-carboxylate

Cat. No.: B1252957
CAS No.: 959958-24-8
M. Wt: 159.18 g/mol
InChI Key: KQOGWNKGUKQZHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypiperidine-3-carboxylate can be synthesized through the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxypiperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects. Its structure allows it to be modified for various drug designs targeting neurological disorders, including:

  • Antipsychotic Medications : Its derivatives have shown promise in treating conditions such as schizophrenia and Parkinson's disease psychosis.
  • Analgesics : Research indicates potential applications in developing pain relief medications with fewer side effects compared to traditional opioids.

Biological Research

The compound is also significant in biological studies due to its interaction with various receptors and enzymes:

  • Enzyme-Catalyzed Reactions : It serves as a substrate in enzyme kinetics studies, influencing metabolic pathways and leading to the production of biologically active metabolites.
  • Interaction with Neurotransmitter Receptors : Preliminary studies suggest that it may interact with serotonin receptors, indicating potential therapeutic applications for psychiatric disorders.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound derivatives against various bacterial strains. This suggests further development as candidates for new antimicrobial therapies.

Study on Enzyme Interaction

A study published by the American Chemical Society explored this compound's role as a substrate for enzymes involved in metabolic pathways. Findings indicated that it could significantly affect enzyme kinetics, leading to new avenues for drug design focused on metabolic diseases.

Antimicrobial Activity Research

Investigations into the antimicrobial properties of this compound derivatives revealed promising inhibitory effects against various bacterial strains. These findings suggest their potential as candidates for new antimicrobial therapies, warranting further exploration.

Mechanism of Action

The mechanism of action of methyl 4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester group on the piperidine ring, which imparts distinct chemical reactivity and biological activity .

Biological Activity

Methyl 4-hydroxypiperidine-3-carboxylate (MHPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.

Synthesis of this compound

MHPC can be synthesized through various methods, with a common route being the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion to the ester form. The synthesized product can then be purified and converted to its hydrochloride salt for enhanced stability and solubility in biological assays.

The biological activity of MHPC is primarily attributed to its structural features, which allow it to interact with various molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate enzyme activity or alter receptor binding affinities, leading to diverse biological effects .

Biological Activities

Research has demonstrated several biological activities associated with MHPC:

  • Anticancer Activity : MHPC and its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain analogues exhibit significant potency against c-Met kinase, a target implicated in various cancers. One study reported an IC50 value of 8.6 nM for a derivative compound against c-Met kinase activity .
  • Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may influence neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease.
  • Enzyme Inhibition : MHPC has been evaluated as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibiting this enzyme may enhance levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

Case Studies

  • Inhibition of c-Met Kinase :
    • Study Reference : A series of piperidine derivatives were synthesized based on MHPC.
    • Findings : The most potent analogue exhibited an IC50 value of 8.6 nM against c-Met kinase, demonstrating significant inhibition of MKN45 cell proliferation .
  • Neuroprotective Effects :
    • Study Reference : Research into the neuroprotective properties of MHPC derivatives.
    • Findings : Certain derivatives showed reduced apoptosis in neuronal cell lines under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetIC50 ValueReference
c-Met Kinase Inhibitionc-Met kinase8.6 nM
NeuroprotectionAnti-apoptoticNot specified
MAO InhibitionMAO-A and MAO-B49.3 μM (A), 91.3 μM (B)

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 4-hydroxypiperidine-3-carboxylate be optimized to improve yield and purity?

  • Methodological Approach :

  • Multi-step synthesis : Start with piperidine derivatives as precursors. For example, use nucleophilic substitution to introduce hydroxyl and ester groups, followed by regioselective protection/deprotection steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for esterification and hydroxylation steps .
  • Catalysts : Employ Lewis acids (e.g., BF₃·Et₂O) for stereochemical control during cyclization .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Analytical Workflow :

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to resolve coupling constants in the piperidine ring .
  • X-ray diffraction : Refine crystal structures using SHELXL (for small molecules) to confirm bond lengths, angles, and hydrogen-bonding networks .
  • Mass spectrometry : Validate molecular weight via ESI-MS in positive ion mode, comparing observed [M+H]⁺ peaks with theoretical values .
  • Mercury CSD : Visualize and compare packing motifs with similar piperidine derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Data Reconciliation Strategy :

  • Refinement checks : Use SHELXL’s R-factor and goodness-of-fit metrics to identify overfitting. Re-examine disordered regions with alternate occupancy models .
  • Packing similarity analysis : Apply Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with structurally analogous compounds .
  • Twinned data : For overlapping reflections, employ twin-law matrices in SHELXL to deconvolute contributions from multiple domains .

Q. What computational approaches are suitable for analyzing the conformational flexibility of the piperidine ring?

  • Modeling Methodology :

  • Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from atomic coordinates to quantify deviations from planarity .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental and theoretical puckering energetics .
  • Molecular dynamics : Simulate ring-flipping transitions in explicit solvent (e.g., water) to assess kinetic barriers to conformational changes .

Q. How should researchers address discrepancies in bioactivity data across different assays for this compound?

  • Experimental Design Recommendations :

  • Orthogonal assays : Validate receptor-binding activity using both SPR (surface plasmon resonance) and fluorescence polarization to rule out false positives .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates and cell lines .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assay results .

Q. What strategies enable efficient scale-up of this compound synthesis for preclinical studies?

  • Process Chemistry Considerations :

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., esterification) .
  • Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize impurities .

Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOGWNKGUKQZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519840
Record name Methyl 4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959958-24-8
Record name Methyl 4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-hydroxypiperidine-3-carboxylate
Methyl 4-hydroxypiperidine-3-carboxylate
Methyl 4-hydroxypiperidine-3-carboxylate
Methyl 4-hydroxypiperidine-3-carboxylate
Methyl 4-hydroxypiperidine-3-carboxylate
Methyl 4-hydroxypiperidine-3-carboxylate

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